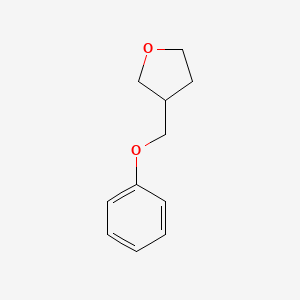

3-(Phenoxymethyl)oxolane

Description

Contextualization of Oxolane (Tetrahydrofuran) Scaffolds in Organic Synthesis

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a cornerstone of organic chemistry. wikipedia.org It is widely recognized as a versatile solvent due to its polarity and ability to dissolve a broad range of compounds. wikipedia.orgeschemy.com Beyond its use as a solvent, the THF scaffold is a prevalent structural motif in a vast number of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse biological activities such as antitumor, antimicrobial, and antiprotozoal effects. nih.gov

The prevalence of the THF moiety in these important molecules has spurred considerable effort in developing synthetic methodologies for its construction. researchgate.net Key strategies for synthesizing substituted tetrahydrofurans include:

Intramolecular Cyclization: Nucleophilic substitution reactions, such as the Williamson ether synthesis involving a hydroxyl group and a tethered leaving group on an aliphatic chain, are classical and effective methods. nih.govacs.org

Cycloaddition Reactions: [3+2] cycloaddition reactions provide a convergent route to highly substituted THF rings, often creating multiple stereocenters in a single step. nih.gov

Oxidative Cyclization: The oxidation of unsaturated alcohols is another powerful technique to form the THF ring. nih.gov

Acid-Catalyzed Cyclization: 5-alkene-1,2,4-triol derivatives can undergo cyclization under acidic conditions to selectively produce substituted tetrahydrofurans. acs.orgnih.gov

These synthetic routes highlight the importance and adaptability of the oxolane scaffold as a building block in the synthesis of complex molecules. researchgate.net

Significance of Phenoxymethyl (B101242) Moieties in Diverse Chemical Structures

A prime example of its importance is in the antibiotic Penicillin V (Phenoxymethylpenicillin) . wikipedia.org In Penicillin V, the phenoxymethyl side chain confers greater acid stability compared to its predecessor, Penicillin G, allowing it to be administered orally. wikipedia.org The mechanism of action involves the inhibition of bacterial cell wall synthesis. wikipedia.org

Beyond antibiotics, the phenoxymethyl moiety is incorporated into a wide range of molecular structures with diverse biological activities:

Antimicrobial and Antifungal Agents: Numerous compounds containing this group, such as certain thioureides and coumarins, have demonstrated notable antimicrobial and antifungal properties. lew.roresearchgate.netresearchgate.net

Anticancer Research: The pyrimidine (B1678525) ring, when combined with a phenoxymethyl group, is a structure studied for potential anticancer properties due to its similarity to biomolecules like nucleic acids. ontosight.ai

Enzyme Inhibition: Phenoxymethyl-containing structures have been designed as inhibitors for specific enzymes. For instance, they form the basis of some caspase-3 inhibitors and have been integrated into potent HIV-1 protease inhibitors. nih.govnih.gov

Receptor Antagonists: A 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been identified as a potent and selective antagonist for the dopamine (B1211576) D4 receptor, making it a valuable tool for neurological research. chemrxiv.org

The phenoxymethyl group's contribution to the bioactivity of these varied compounds underscores its status as a privileged scaffold in medicinal chemistry. ontosight.ai

Overview of Advanced Research Directions for Substituted Oxolanes

The field of substituted oxolane chemistry is continually evolving, with research pushing into new territories of synthesis and application. Current advanced research directions focus on creating more complex and functionally diverse tetrahydrofuran derivatives with high levels of stereocontrol and efficiency.

One major area of advancement is in stereoselective synthesis . Developing methods to control the precise three-dimensional arrangement of substituents on the oxolane ring is crucial, as the stereochemistry often dictates the biological activity of the molecule. nih.gov Research focuses on new chiral catalysts and asymmetric reactions, such as the enantioselective iridium-catalyzed substitution of allylic alcohols in 2-methyltetrahydrofuran (B130290) (a common THF derivative), to produce optically pure products. d-nb.info

Another key direction is the development of novel domino and multi-component reactions . These reactions allow for the construction of complex, highly substituted tetrahydrofurans in a single pot from simpler starting materials, which increases synthetic efficiency. rsc.org For example, a DABCO-catalyzed domino reaction has been developed to furnish 2,3,5-substituted tetrahydrofurans with appended oxindole (B195798) moieties. rsc.org

Furthermore, substituted oxolanes are being explored for novel applications in medicinal chemistry and materials science. Researchers are designing and synthesizing substituted THF derivatives as potent ligands for biological targets, such as HIV-1 protease, where the THF ring helps to form crucial hydrogen-bonding interactions within the enzyme's active site. nih.govrsc.org The development of THF derivatives from renewable resources like sugars is also a significant area of green chemistry research. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(phenoxymethyl)oxolane |

InChI |

InChI=1S/C11H14O2/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10H,6-9H2 |

InChI Key |

BFHVVFVDCVTPSO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenoxymethyl Oxolane and Analogous Structures

Strategies for Constructing the Oxolane Ring with Phenoxymethyl (B101242) Substitution

The formation of the five-membered oxolane ring in molecules that already contain the phenoxymethyl substituent is a key synthetic strategy. This approach relies on intramolecular reactions to form the cyclic ether structure.

Intramolecular cyclization is a primary method for forming the tetrahydrofuran (B95107) ring. These reactions typically involve a linear precursor that contains both a nucleophilic hydroxyl group and a suitable leaving group, or functional groups that can be transformed to facilitate ring closure.

One common precursor for such cyclizations is a substituted butanediol. For instance, the acid-catalyzed dehydration of 1,2,4-trihydroxybutane is a known method to produce 3-hydroxy-tetrahydrofuran. google.com This intermediate is pivotal, as its hydroxyl group can be converted into a good leaving group for subsequent nucleophilic substitution, or the phenoxymethyl group can be introduced via etherification prior to cyclization of a related precursor.

Radical cyclizations offer another pathway. A 5-exo-trig radical cyclization can be used to synthesize enantiopure tetrahydrofuran-3-ols. researchgate.net This process involves the intramolecular addition of a carbon radical onto an aldehyde's carbonyl group. researchgate.net The radical precursors, such as 5-phenylseleno-3-oxapentanals, can be prepared from commercially available starting materials. researchgate.net While this specific example leads to a 3-hydroxy derivative, the underlying principle of radical-mediated ring closure is applicable to precursors designed to yield the phenoxymethyl side chain.

A novel one-pot synthetic route to tetrahydrofuran derivatives has been developed through the intramolecular etherification of substituted five-membered cyclic carbonates under basic conditions. rsc.org This method is particularly noted for proceeding under non-acidic conditions, providing an environmentally friendly approach to cyclic ether derivatives. rsc.org

Gold-catalyzed oxycyclization of allenic carbamates represents a modern and expeditious method for synthesizing related heterocyclic structures like 1,3-oxazin-2-ones, highlighting the utility of metal catalysis in complex cyclization reactions. beilstein-journals.org

Table 1: Examples of Cyclization Precursors and Methods for Oxolane Ring Formation

| Precursor Type | Cyclization Method | Key Reagents/Conditions | Product Type |

| 1,2,4-Trihydroxybutane | Acid-catalyzed dehydration | p-Toluenesulfonic acid (PTSA), 160-180°C | 3-Hydroxytetrahydrofuran google.com |

| 5-Phenylseleno-3-oxapentanal | 5-exo-trig radical cyclization | Tin hydride | Tetrahydrofuran-3-ol researchgate.net |

| Hydroxyalkyl-substituted cyclic carbonate | Intramolecular etherification | Basic conditions | Tetrahydrofuran derivative rsc.org |

| Allenic carbamate | Gold-catalyzed oxycyclization | Gold catalyst | 1,3-Oxazin-2-one beilstein-journals.org |

Alternative strategies involve the transformation of other ring systems into the oxolane structure. Ring-opening reactions of strained rings like epoxides are a common tactic. For example, the intramolecular ring-opening of epoxides tethered to a nucleophile can lead to the formation of tetrahydrofuran rings. While metal-mediated cyclization of benzyl (B1604629) glycidyl (B131873) ethers has been explored, the presence of a phenoxymethyl group instead of an aminomethyl tether on the epoxide did not lead to conversion under the studied conditions, indicating a high degree of substrate specificity in such reactions. researchgate.net

Rearrangement reactions, such as the Payne rearrangement of 2,3-epoxy-1-propanols, can be utilized to reposition functional groups to facilitate subsequent cyclization. sit.edu.cn The tandem Payne rearrangement followed by a thiol-mediated ring opening demonstrates how a sequence of reactions can be orchestrated to build complex structures. sit.edu.cn Furthermore, ring expansion reactions, for instance of oxetan-3-one derivatives, provide a pathway to larger heterocyclic systems and are a subject of synthetic investigation. ethz.ch

Introduction of the Phenoxymethyl Group onto Cyclic Ether Scaffolds

This synthetic approach begins with a pre-formed oxolane (tetrahydrofuran) ring that is functionalized at the 3-position, typically with a hydroxyl or a haloalkyl group. The phenoxymethyl group is then installed through etherification, nucleophilic substitution, or alkylation reactions.

The most direct method for forging the ether linkage is the Williamson ether synthesis. This involves the reaction of a sodium or potassium phenoxide with an oxolane bearing a leaving group, such as 3-(chloromethyl)oxolane or 3-(tosyloxymethyl)oxolane.

A related and powerful technique is the Mitsunobu reaction. This method allows for the etherification of a primary or secondary alcohol, such as 3-(hydroxymethyl)oxolane, with phenol (B47542) under mild, neutral conditions. A representative example involves the Mitsunobu alkylation of a phenol with an alcohol using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) to furnish the desired phenoxymethyl ether. acs.org

Nucleophilic substitution is the fundamental reaction type underpinning many syntheses in this category. The phenoxide ion acts as the nucleophile, attacking an electrophilic carbon on the oxolane side chain and displacing a leaving group.

A clear example is the synthesis of 2-(4-Cyanophenoxymethyl)- prepchem.comdioxolane, an analog of 3-(phenoxymethyl)oxolane (B6165659). This synthesis is achieved by reacting 4-cyanophenol with 2-(chloromethyl)-1,3-dioxolane. The reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. Similarly, the sodium salt of 4-(adamant-1-yl)phenol undergoes nucleophilic substitution with 4-chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane to form the corresponding phenoxymethyl-dioxolane derivative. scispace.com

Table 2: Nucleophilic Substitution for Phenoxymethyl Ether Synthesis

| Oxolane/Dioxolane Substrate | Nucleophile | Base/Solvent | Product |

| 2-(Chloromethyl)-1,3-dioxolane | 4-Cyanophenol | K₂CO₃ / DMF | 2-(4-Cyanophenoxymethyl)- prepchem.comdioxolane |

| 4-Chloromethyl-2-(4-bromophenyl)-2-methyl-1,3-dioxolane | 4-(Adamant-1-yl)phenol sodium salt | NaI, Cu (cat.) / DMF | 2-(4-Bromophenyl)-2-methyl-4-[4-(adamant-1-yl)phenoxymethyl]-1,3-dioxolane scispace.com |

| 3-(Halomethyl)oxolane (General) | Phenol | Base (e.g., K₂CO₃) | This compound |

Viewed from the perspective of the phenol, this strategy involves the alkylation of the phenolic hydroxyl group with an electrophilic oxolane derivative. This is mechanistically identical to the nucleophilic substitution and etherification pathways but emphasizes the modification of the phenol component.

Research into the alkylation of phenolic compounds with glycerol (B35011) carbonate (GlyC) provides relevant insights. acs.org This reaction proceeds through a reactive cyclic carbonate intermediate, 4-(phenoxy)methyl-1,3-dioxolane-2-one, which is structurally analogous to the target compound. acs.org The formation of this intermediate demonstrates the principle of attaching a phenoxy group to a five-membered heterocyclic system via an alkylation-type reaction. acs.org

In a different context, the alkylation of a nitrogen atom in a triazole ring has been used to introduce a phenoxymethyl group. The synthesis of 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide was achieved by treating methyl 1,2,4-triazole-3-carboxylate (B8385096) hydrochloride with diphenoxymethane. nih.govmdpi.com This reaction, while forming a C-N bond instead of a C-O bond, illustrates a strategy where a phenoxymethyl moiety is transferred from a reagent to a heterocyclic scaffold. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of Phenoxymethyl Oxolanes

The development of synthetic routes for phenoxymethyl oxolanes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves creating methodologies that are more efficient, use less hazardous materials, and generate minimal waste.

A key objective in green synthesis is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free reaction conditions offer a compelling alternative, often leading to improved efficiency and simpler purification processes.

One prominent solvent-free approach involves microwave-assisted synthesis. mdpi.com For instance, the ring-opening of epoxides like phenyl glycidyl ether, a structural precursor to the phenoxymethyl moiety, can be achieved by reacting it directly with nucleophiles such as imidazole (B134444) or pyrazole (B372694) under microwave irradiation. mdpi.com This method is advantageous as it is often rapid, with reactions completing in minutes, and proceeds without any solvent, thereby reducing waste and potential environmental harm. mdpi.commdpi.com The process typically involves heating the neat mixture of reactants to a specific temperature, such as 120°C, to yield the desired alcohol derivatives. mdpi.com Research has demonstrated that this technique can produce moderate to excellent yields (ranging from 21% to 73% depending on the specific reactants) for analogous structures. mdpi.com

Another green, solventless strategy involves the reaction between a phenol and a carbonate, such as glycerol carbonate (GlyC), which can be derived from biodiesel production waste. acs.org This reaction can be performed under solvent-free conditions to produce β-aryloxy alcohols, a core structural element of phenoxymethyl oxolanes. acs.org The primary byproduct of this reaction is carbon dioxide, which is significantly more benign than typical solvent waste. acs.org

The benefits of adopting solvent-free methodologies are summarized in the table below.

| Solvent-Free Method | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation on neat reactants. | Reduced reaction times, high efficiency, simplified purification, less waste. | mdpi.com |

| Reactant as Solvent | Utilizes one of the reactants, such as glycerol carbonate, in excess to act as the reaction medium. | Eliminates need for external solvent, utilizes bio-renewable resources, produces benign byproducts (CO₂). | acs.org |

| Grindstone Chemistry | Mechanical grinding of solid reactants with a catalyst. | Eliminates bulk solvents, energy-efficient, suitable for single-step reactions. | mdpi.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The focus in sustainable synthesis is on developing catalysts that are non-toxic, reusable, and derived from earth-abundant materials, moving away from costly and hazardous precious metal catalysts like palladium and ruthenium. nano-ntp.com

Recent progress in this area includes:

Earth-Abundant Metal Catalysts: There is a significant effort to replace rare and expensive catalysts, such as those based on rhenium for deoxydehydration reactions, with alternatives made from more abundant and less toxic metals like molybdenum and vanadium. rsc.org Similarly, molecular catalysts based on alkali metals like potassium have been shown to be effective for reactions such as the hydroboration of epoxides, providing a cost-effective alternative to transition metals. nih.gov

Electro-catalysis: Electrochemical synthesis represents a frontier in green catalysis. nih.gov By using electricity to drive chemical reactions, it can eliminate the need for chemical oxidants or reducing agents. Anodic oxidation, for instance, generates significantly less waste compared to traditional methods and can facilitate reactions under ambient conditions. nih.gov

The following table compares traditional catalysts with their sustainable alternatives in the context of synthesizing phenoxymethyl oxolane precursors.

| Catalyst Type | Traditional Examples | Sustainable Alternatives | Key Advantages of Alternatives | Reference |

| Metal Catalysts | Rhenium, Palladium, Platinum | Molybdenum, Vanadium, Iron, Copper, Potassium-based catalysts | Lower cost, reduced toxicity, earth-abundant. | nano-ntp.comrsc.orgnih.gov |

| Catalyst Form | Homogeneous (dissolved) | Heterogeneous (solid), Immobilized on supports (e.g., silica) | Ease of separation and recovery, enhanced stability, reusability. | whiterose.ac.uk |

| Activation Method | Thermal Heating | Electrocatalysis, Photocatalysis | Milder reaction conditions, reduced byproducts, use of clean energy sources (electricity, light). | nih.gov |

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. whiterose.ac.uk High atom economy minimizes the generation of waste, making processes more sustainable and cost-effective.

Strategies for waste minimization in the synthesis of phenoxymethyl oxolanes and related structures include:

Utilization of Waste Biomass: A powerful strategy involves converting industrial byproducts into valuable chemical feedstocks. For example, glycerol, a major byproduct of the biodiesel industry, can be converted into glycerol carbonate. researchgate.net This intermediate can then be used in subsequent, high-yield reactions to produce various derivatives, effectively turning waste into a valuable product. researchgate.net

Catalytic Cycles over Stoichiometric Reagents: The use of catalytic, rather than stoichiometric, amounts of reagents is fundamental. For example, electro-synthesis regenerates the catalyst during the reaction, which drastically reduces the waste that would be generated from a stoichiometric chemical oxidant. nih.gov

The principle of atom economy is critical; it measures the efficiency of a reaction in converting reactants to the desired product. whiterose.ac.uk Reactions like cycloadditions and tandem reactions are often highlighted for their high atom economy, as they incorporate a large portion of the reactant atoms into the final structure with few, if any, byproducts. researchgate.net

Industrial Production Methods and Process Optimization for Phenoxymethyl Oxolanes

While specific industrial-scale production details for this compound are not extensively published, the general approach involves scaling up laboratory syntheses with a strong focus on process optimization to ensure safety, cost-effectiveness, and high throughput.

Industrial production methods would likely adapt established protocols for analogous structures, such as 3-phenoxy-1,2-propanediol (B1222102) derivatives. A representative industrial process could involve the following optimized steps:

Pretreatment: Mechanical grinding of a solid precursor to increase its surface area and reactivity.

Reaction: The core reaction, such as the etherification of a diol with a phenoxide or the acetylation of a diol, is carried out in large-scale reactors. Reaction conditions are tightly controlled to maximize yield and minimize side reactions.

Neutralization and Purification: After the reaction, any acidic or basic catalysts are neutralized. The crude product is then purified through industrial methods like washing, drying, and distillation under reduced pressure to meet quality specifications.

Process Optimization is crucial for making production economically viable. Key parameters that are optimized include temperature, pressure, reaction time, and catalyst loading. frontiersin.org Advanced optimization strategies include:

Continuous-Flow Reactors: Moving from traditional batch reactors to continuous-flow systems can significantly enhance efficiency and safety. Flow reactors offer superior heat and mass transfer, allowing for better temperature control, reduced reaction times, and safer handling of exothermic reactions.

In-Situ Monitoring: The use of real-time analytical techniques, such as inline Fourier-Transform Infrared (FTIR) or Raman spectroscopy, allows operators to monitor the reaction's progress continuously. This enables immediate adjustments to reaction parameters to maintain optimal conditions and quickly detect the formation of any byproducts, preventing batch failures.

Feedstock and Catalyst Selection: Industrial methods prioritize the use of cheap, readily available, and stable raw materials. google.com The selection of a robust, highly active, and easily recoverable catalyst is also paramount to minimize costs and simplify downstream processing. google.com

The table below outlines key parameters that are typically optimized in an industrial setting, based on protocols for similar compounds.

| Parameter | Typical Range/Condition | Objective of Optimization | Reference |

| Temperature | 70–75°C (for acid-catalyzed esterification) | Maximize reaction rate while preventing thermal degradation of product. | |

| Reaction Time | 90 minutes (for acetylation) | Achieve high conversion while maximizing reactor throughput. | |

| Catalyst Loading | ~2 wt% (e.g., H₂SO₄) | Minimize catalyst cost and downstream waste while ensuring sufficient reaction rate. | |

| Reactant Molar Ratio | e.g., 4:1 (Acetic Anhydride (B1165640) to Diol) | Drive the reaction to completion by using one reactant in excess. | |

| Production Technology | Continuous-Flow Reactors | Improve safety, control, and efficiency over batch processing. |

Stereoselective Synthesis of 3 Phenoxymethyl Oxolane

Enantioselective and Diastereoselective Synthesis Approaches for Oxolanes

The construction of the oxolane ring with defined stereochemistry can be achieved through various synthetic strategies, broadly categorized as enantioselective and diastereoselective approaches. These methods often involve intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclic product.

One prominent diastereoselective method for synthesizing polysubstituted tetrahydrofurans is the palladium-catalyzed carboetherification of acyclic internal alkenes. wikipedia.org This approach involves the coupling of γ-hydroxy alkenes with aryl or alkenyl halides, leading to the formation of both a carbon-oxygen and a carbon-carbon bond with generally high control over the relative stereochemistry of the resulting tetrahydrofuran (B95107) ring. wikipedia.org For instance, the reaction of certain γ-hydroxy alkenes with aryl bromides in the presence of a palladium catalyst can yield highly substituted tetrahydrofurans with excellent diastereoselectivity. wikipedia.org

Another powerful strategy involves the cyclization of epoxy alcohols. The reaction of 2,3-epoxy alcohols with a nucleophilic ylide, such as dimethylsulfoxonium methylide, can afford 2,3-disubstituted tetrahydrofuran rings with complete control of stereochemistry. rsc.org In this process, a cis-epoxide yields the corresponding cis-disubstituted tetrahydrofuran, while a trans-epoxide gives the trans-disubstituted product. rsc.org The regiochemical control during the epoxide opening is critical and can often be influenced by factors such as the choice of solvent. rsc.org

Furthermore, diastereoselective synthesis of hydroxymethyl-substituted tetrahydrofurans can be achieved through the reaction of γ,δ-epoxycarbanions with aldehydes. sci-hub.st This method allows for the creation of two new stereocenters with high diastereoselectivity, where the configuration of the oxirane ring's carbon stereocenter is inverted during the SN2 ring-opening process. sci-hub.st

The following table summarizes the diastereoselectivity of some representative reactions for the synthesis of substituted tetrahydrofurans.

| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| γ-Hydroxy alkene | 1-Bromo-4-tert-butylbenzene, Pd-catalyst | Polysubstituted tetrahydrofuran | >20:1 | wikipedia.org |

| 2,3-Epoxy alcohol | Trimethylsulfoxonium iodide, base | 2,3-Disubstituted tetrahydrofuran | High | rsc.org |

| 3,4-Epoxybutyl phenyl sulfone and an aldehyde | Lithium and potassium tert-butoxides | 2-Substituted 3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | High | sci-hub.st |

Chiral Auxiliary and Organocatalysis in Oxolane Ring Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While specific examples for the direct synthesis of 3-(phenoxymethyl)oxolane (B6165659) using chiral auxiliaries are not extensively documented, the principle can be applied to the synthesis of chiral precursors. For instance, chiral auxiliaries can be used to control the stereochemistry of acyclic precursors which are then cyclized to form the oxolane ring.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including tetrahydrofurans. rsc.orgresearchgate.netresearchgate.net This approach utilizes small organic molecules as catalysts to induce chirality in the product. Various organocatalytic strategies have been developed for the asymmetric cyclization to form oxolane rings.

For example, chiral prolinol analogues have been employed as organocatalysts in the asymmetric cyclization of γ-hydroxyenones to produce 2,3,4-trisubstituted tetrahydrofurans. researchgate.net Similarly, bifunctional organocatalysts, such as chiral squaramides and thioureas, have been successfully used in the synthesis of diverse heterocyclic frameworks. researchgate.net These catalysts often possess both a hydrogen-bond donating motif and a Brønsted basic site, allowing for the simultaneous activation of both the electrophile and the nucleophile in a cyclization reaction. oup.com

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis approach. researchgate.net This process involves a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, affording the products with high enantioselectivities. researchgate.net

The table below presents some examples of organocatalytic approaches to the synthesis of substituted tetrahydrofurans.

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| γ-Hydroxy-α,β-unsaturated carbonyl and enal | Chiral amine (e.g., prolinol derivative) | 2,3,4-Trisubstituted tetrahydrofuran | Up to 96% | researchgate.net |

| γ-Hydroxyenone | Chiral prolinol analogue | Tetrahydrofuran-fused 3,4-dihydrocoumarin | High | researchgate.net |

Control of Stereocenters at the C-3 Position and Oxolane Ring System

The stereoselective synthesis of this compound requires precise control over the stereocenter at the C-3 position of the oxolane ring. A common and effective strategy involves the synthesis of a chiral precursor, such as (S)-(tetrahydrofuran-3-yl)methanol or its (R)-enantiomer, followed by etherification. organic-chemistry.orgmasterorganicchemistry.com

(S)-(Tetrahydrofuran-3-yl)methanol is a valuable chiral building block that can be synthesized through various methods, including stereoselective reduction of a corresponding carbonyl compound or through resolution of a racemic mixture. organic-chemistry.orgmasterorganicchemistry.com For example, enzymatic resolution using lipase-catalyzed acetylation can be employed to isolate specific enantiomers of tetrahydrofuran-3-ylmethanol derivatives with high enantiomeric excess. organic-chemistry.org

Once the chiral alcohol, (tetrahydrofuran-3-yl)methanol, is obtained in enantiomerically pure form, the phenoxymethyl (B101242) ether can be readily formed through well-established etherification methods, such as the Williamson ether synthesis or the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comresearchgate.nettcichemicals.comnih.govlibretexts.orgatlanchimpharma.com

The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes an SN2 reaction with a phenoxymethyl halide (e.g., phenoxymethyl chloride or bromide). masterorganicchemistry.comresearchgate.nettcichemicals.comlibretexts.org Since this reaction proceeds via an SN2 mechanism, the stereochemistry at the C-3 position of the oxolane ring is typically preserved. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative method for etherification with inversion of configuration at the chiral center if a secondary alcohol is used. wikipedia.orgorganic-chemistry.orgnih.govatlanchimpharma.com For a primary alcohol like (tetrahydrofuran-3-yl)methanol, the reaction with phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate reagent leads to the formation of the desired phenoxymethyl ether. organic-chemistry.orgnih.govatlanchimpharma.com This reaction is known for its mild conditions and broad substrate scope. atlanchimpharma.com

The choice of method would depend on the desired stereochemical outcome and the availability of the starting materials. The synthesis of a specific enantiomer of this compound would start with the corresponding enantiomer of (tetrahydrofuran-3-yl)methanol.

| Precursor | Reagents for Etherification | Product | Key Features | Reference |

| (S)-(Tetrahydrofuran-3-yl)methanol | 1. NaH 2. Phenoxymethyl chloride | (S)-3-(Phenoxymethyl)oxolane | Williamson ether synthesis, retention of configuration at C-3. | masterorganicchemistry.comtcichemicals.com |

| (R)-(Tetrahydrofuran-3-yl)methanol | Phenol, PPh₃, DEAD | (R)-3-(Phenoxymethyl)oxolane | Mitsunobu reaction, suitable for primary alcohols. | organic-chemistry.orgatlanchimpharma.com |

Reaction Mechanisms and Chemical Transformations of 3 Phenoxymethyl Oxolane Derivatives

Mechanistic Pathways of Formation Reactions

The primary method for synthesizing 3-(phenoxymethyl)oxolane (B6165659) and its derivatives is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this typically involves the reaction of a phenoxide with a 3-(halomethyl)oxolane or the reaction of a 3-(hydroxymethyl)oxolane-derived alkoxide with a halobenzene. The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the leaving group (typically a halide). masterorganicchemistry.comlibretexts.org For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary alkyl halides are more prone to elimination reactions. masterorganicchemistry.com

The formation of the required alkoxide is usually achieved by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH). youtube.com The synthesis of 2-(4-Cyano-phenoxymethyl)- nih.govlibretexts.orgdioxolane, a related compound, is achieved by reacting 4-cyanophenol with 2-chloromethyl-1,3-dioxolane (B1265877) in the presence of a base like potassium carbonate.

Another approach for forming aryl ethers is through the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430) salts in the presence of an alcohol. uni.edu This method, however, has limitations, including the need for large quantities of the alcohol and a decrease in efficiency with increasing molecular weight of the alcohol. uni.edu

The synthesis can also be approached through intramolecular cyclization. For instance, the formation of oxetanes, a related four-membered ring system, can be achieved through the intramolecular cyclization of γ-bromohomoallylic alcohols catalyzed by copper(I). beilstein-journals.org

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is generally a stable five-membered cyclic ether. wikipedia.org However, it can undergo ring-opening reactions under specific conditions, often initiated by strong Lewis acids or electrophilic reagents. researchgate.netmdpi.com

The ring-opening of tetrahydrofuran (B95107) (THF) can be initiated by various reagents:

Frustrated Lewis Pairs (FLPs): Theoretical studies have shown that certain FLPs, particularly those based on aluminum and phosphorus, can facilitate the ring-opening of THF. nih.gov The reaction is driven by a donor-acceptor interaction where the Lewis basic site of the FLP attacks a C-O bond of the THF ring. nih.gov

Acidic Conditions: Strong acids can protonate the ether oxygen, making the ring susceptible to nucleophilic attack and subsequent cleavage. libretexts.org The specific mechanism (SN1 or SN2) depends on the substitution pattern of the ether. libretexts.org

Metal Complexes: Various metal complexes, including those of beryllium, thorium, and lanthanides, have been shown to mediate the ring-opening of THF. mdpi.comrsc.org For example, an iodoberyllium complex reacts with THF to form a 4-iodo-n-butoxide complex. rsc.org

The stability of the oxolane ring can be influenced by its substituents. For instance, 3,3-disubstituted oxetanes (a related four-membered ring) are generally more stable than other substitution patterns due to steric hindrance that blocks nucleophilic attack. nih.gov In contrast, the presence of an internal nucleophile can facilitate ring-opening under acidic conditions. nih.gov

Transformations Involving the Phenoxymethyl (B101242) Ether Linkage

The phenoxymethyl ether linkage is an aryl alkyl ether, and its cleavage is a common transformation. This cleavage is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.capearson.com The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid, creating a good leaving group (a neutral phenol (B47542) molecule). libretexts.orgucalgary.ca The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and displacing the phenol. ucalgary.ca

The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the alkyl group. ucalgary.ca For a primary alkyl group, as in this compound, an SN2 mechanism is expected. libretexts.org It is important to note that the phenol produced does not typically react further to form an aryl halide. ucalgary.ca

The cleavage of the α-O-4 aryl-ether bond, a similar linkage found in lignin (B12514952) model compounds, has been studied in various solvents. nih.govacs.orgresearchgate.net The reaction is proposed to follow an SN1 mechanism due to the formation of a stable carbocation, and the product distribution is significantly affected by the presence of water as a cosolvent. nih.govresearchgate.net

Influence of Substituent Effects on Reactivity Profiles

Substituents on both the phenyl ring and the oxolane ring can significantly influence the reactivity of this compound derivatives.

Electronic Effects:

Phenyl Ring Substituents: Electron-donating or electron-withdrawing groups on the aromatic ring can alter the reactivity of the ether. numberanalytics.com For instance, an electron-withdrawing group, such as a nitro group, can activate the aromatic ring towards nucleophilic aromatic substitution. numberanalytics.com Conversely, electron-donating groups can enhance the rate of electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. numberanalytics.com In the context of the Claisen rearrangement of allyl aryl ethers, the electronic effects of meta-substituents are the primary factor influencing regioselectivity. stackexchange.com

Oxolane Ring Substituents: The presence of substituents on the oxolane ring can affect its stability and reactivity. For example, in a study of 2-(4-Cyano-phenoxymethyl)- nih.govlibretexts.orgdioxolane, the electron-withdrawing cyano group was suggested to reduce metabolic susceptibility compared to a methylene (B1212753) group.

Steric Effects:

Steric Hindrance: Bulky substituents can hinder the approach of reagents, slowing down or preventing reactions. numberanalytics.com In the Ullmann ether synthesis, meta-substituted aryl halides often give higher yields than ortho-substituted ones, suggesting a significant steric effect. union.edu Similarly, in the synthesis of bisoxindoles, increasing steric hindrance on the electrophilic oxindole (B195798) decreased the diastereoselectivity of the reaction. chinesechemsoc.org

Conformational Effects: Substituents can also influence the preferred conformation of the molecule, which in turn can affect reactivity. stackexchange.com For example, the puckering of the oxetane (B1205548) ring is influenced by substituents, which can affect its interaction with biological targets. acs.org

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Phenoxymethyl Oxolane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Phenoxymethyl)oxolane (B6165659), both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl ring typically appear in the downfield region of 6.8-7.3 ppm. Specifically, the protons ortho to the oxygen (H-2'/H-6') would likely resonate around 6.9 ppm as a doublet, the para proton (H-4') around 6.9 ppm as a triplet, and the meta protons (H-3'/H-5') around 7.2-7.3 ppm as a triplet.

The protons of the oxolane ring and the methylene (B1212753) bridge (—CH₂—O—) will be found in the more shielded, upfield region of the spectrum. The methylene protons of the phenoxymethyl (B101242) group (—O—CH₂—) are anticipated to appear as a doublet around 4.0-4.2 ppm. The protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature. The methine proton at the C3 position (—CH—) is expected to be a multiplet around 4.8-5.0 ppm. The protons on the C2 and C5 carbons of the oxolane ring, being adjacent to the ring oxygen, would resonate in the range of 3.8-4.1 ppm as multiplets. The protons on the C4 carbon are expected to appear as multiplets in the range of 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. The aromatic carbons of the phenoxy group will have characteristic chemical shifts. The carbon attached to the ether oxygen (C-1') is expected to be the most downfield of the aromatic signals, around 158-160 ppm. The other aromatic carbons (C-2' to C-6') will resonate in the typical aromatic region of 114-130 ppm.

In the aliphatic region, the methylene carbon of the phenoxymethyl bridge (—O—CH₂—) is predicted to be around 68-72 ppm. The carbons of the oxolane ring will have distinct signals. The C3 carbon, bearing the phenoxymethyl substituent, is expected around 78-82 ppm. The C2 and C5 carbons, being adjacent to the ring oxygen, are predicted to appear in the range of 67-71 ppm, while the C4 carbon is expected to be the most upfield, around 32-36 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Aromatic) | ~6.9 | Doublet |

| H-4' (Aromatic) | ~6.9 | Triplet |

| H-3', H-5' (Aromatic) | ~7.2-7.3 | Triplet |

| -O-CH₂- (Bridge) | ~4.0-4.2 | Doublet |

| H-3 (Oxolane) | ~4.8-5.0 | Multiplet |

| H-2, H-5 (Oxolane) | ~3.8-4.1 | Multiplet |

| H-4 (Oxolane) | ~2.1-2.3 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (Aromatic) | ~158-160 |

| C-2', C-6' (Aromatic) | ~114-116 |

| C-3', C-5' (Aromatic) | ~129-130 |

| C-4' (Aromatic) | ~120-122 |

| -O-CH₂- (Bridge) | ~68-72 |

| C-3 (Oxolane) | ~78-82 |

| C-2, C-5 (Oxolane) | ~67-71 |

| C-4 (Oxolane) | ~32-36 |

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

The presence of the aromatic ring is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

A crucial feature of this molecule is the ether linkages. The aryl alkyl ether (Ar-O-CH₂) linkage is expected to show a strong, characteristic C-O stretching band around 1240-1260 cm⁻¹. The aliphatic ether (C-O-C) within the oxolane ring will also produce a strong C-O stretching absorption, typically in the range of 1070-1150 cm⁻¹. The aliphatic C-H bonds of the oxolane ring and the methylene bridge will give rise to strong stretching absorptions in the 2850-2960 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aryl Alkyl Ether (Ar-O-C) | Stretching | 1240-1260 |

| Aliphatic Ether (C-O-C) | Stretching | 1070-1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For this compound (C₁₁H₁₄O₂), the calculated molecular weight is approximately 178.23 g/mol . nih.gov The molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation of this compound under electron impact (EI) ionization is predicted to follow established pathways for ethers and aromatic compounds. A prominent fragmentation pathway for ethers is cleavage alpha to the oxygen atom. chemicalbook.comnih.govrsc.org Therefore, cleavage of the C-O bond between the phenoxy group and the methylene bridge would lead to a phenoxy radical and a positively charged oxolane-3-ylmethyl fragment, or a phenoxide ion and a positively charged phenoxymethyl cation.

A characteristic fragmentation of aromatic ethers involves the cleavage of the bond beta to the aromatic ring. chemicalbook.comrsc.org This would result in the formation of a stable phenoxy cation (C₆H₅O⁺) at m/z 93. Another likely fragmentation is the cleavage of the bond between the oxolane ring and the methylene bridge, leading to the formation of a stable benzylic-type cation, the phenoxymethyl cation (C₆H₅OCH₂⁺), at m/z 107. Further fragmentation of the aromatic portion could lead to the loss of a CHO group, resulting in a C₅H₅⁺ fragment at m/z 65. scitechpub.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 178 | Molecular Ion | [C₁₁H₁₄O₂]⁺ |

| 107 | Phenoxymethyl cation | [C₆H₅OCH₂]⁺ |

| 93 | Phenoxy cation | [C₆H₅O]⁺ |

| 71 | Oxolane-3-yl cation | [C₄H₇O]⁺ |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ |

X-ray Crystallography for Absolute Configuration Determination and Bond Parameters

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which possesses a chiral center at the C3 position of the oxolane ring, single-crystal X-ray diffraction would be invaluable.

If a suitable single crystal of this compound can be grown, X-ray analysis would confirm the connectivity of the atoms and provide detailed conformational information. For instance, the oxolane ring is not planar and can adopt various puckered conformations, such as the envelope or twist forms. nih.gov X-ray crystallography would precisely define this conformation in the solid state.

Furthermore, this technique would establish the bond parameters, such as the C-O and C-C bond lengths and the bond angles within both the oxolane and phenyl rings. This data can offer insights into the electronic effects of the substituents on the molecular geometry. For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter at C3, which is crucial for understanding its stereospecific interactions in biological systems or as a chiral building block in synthesis. Studies on similar substituted oxolane derivatives have successfully used X-ray crystallography to unambiguously establish their stereochemistry and supramolecular architecture. eurjchem.com

Theoretical and Computational Chemistry Studies of 3 Phenoxymethyl Oxolane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the molecular and electronic properties of organic compounds. nih.govnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating the electronic structure, reactivity descriptors, and spectroscopic properties of molecules the size of 3-(Phenoxymethyl)oxolane (B6165659). nih.govmdpi.com Functionals like B3LYP and ωB97XD, paired with appropriate basis sets such as 6-311G(d,p), are commonly used to optimize molecular geometries and investigate electronic properties. nih.govresearchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high or low electron density. This is crucial for predicting how the molecule will interact with other chemical species.

Key parameters obtained from electronic structure analysis include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecular framework highlights the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich oxygen atoms and the phenyl ring, while the LUMO would be distributed across the aromatic system and the C-O bonds.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (nucleophilic, electron-rich) and positive (electrophilic, electron-poor) potential. mdpi.com For this compound, negative potential would be concentrated around the ether oxygen atoms, while the hydrogen atoms of the phenyl ring would exhibit positive potential.

Table 1: Illustrative Electronic Properties Calculable for this compound via DFT Note: The following values are hypothetical examples based on typical results for similar organic molecules and are for illustrative purposes only. Actual values would require specific calculations.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap | 6.5 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. scielo.org.co |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org The energy difference (gap) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scielo.org.co

In the context of this compound, FMO analysis could predict its behavior in various reactions. For instance, in a potential cycloaddition reaction, the shapes and energies of its frontier orbitals would determine the feasibility and stereochemical outcome of the reaction. wikipedia.orglibretexts.org Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. nih.gov

Table 2: Global Reactivity Descriptors Derivable from FMO Analysis for this compound Note: These values are illustrative and based on general principles of FMO theory.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. The oxolane ring itself is not planar and typically adopts puckered conformations, such as the envelope (Cs symmetry) or twist (C2 symmetry) forms, to relieve ring strain. Furthermore, rotation can occur around the C-O-C ether linkage and the bond connecting the side chain to the oxolane ring.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that connect them. This analysis can reveal the most likely shapes the molecule will adopt at a given temperature. Such studies have been performed on other flexible molecules to determine their preferred three-dimensional structures. mdpi.comacs.org For this compound, a key aspect would be to determine the relative orientation of the phenyl ring with respect to the oxolane ring, as this can be influenced by subtle non-covalent interactions, such as intramolecular hydrogen bonding or steric hindrance.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as the acid-catalyzed ring-opening of the oxolane ether or substitution reactions at the phenyl ring. DFT calculations can be used to map the entire reaction pathway from reactants to products, identifying key intermediates and, crucially, the transition state (the energy maximum along the reaction coordinate). mit.edu

The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. For example, studies on the related compound 2-(phenoxymethyl)oxirane have used DFT to investigate its ring-opening reactions, revealing how the strained ring influences reactivity. rsc.orgresearchgate.net A similar approach for this compound could clarify its reactivity, for instance, in polymerization reactions or metabolic degradation. rsc.org

Solvent Effects on Molecular Properties and Reactivity

Most chemical reactions are carried out in a solvent, which can have a profound impact on molecular properties and reactivity. Computational models can account for these solvent effects, often using methods like the Polarizable Continuum Model (PCM). scielo.org.coprimescholars.com In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

These calculations can predict how the polarity of the solvent will affect the conformational equilibrium, electronic structure, and reaction pathways of this compound. acs.org For example, a polar solvent would be expected to stabilize more polar conformers and any transition states that involve charge separation. This can lead to significant changes in reaction rates and even alter the preferred reaction mechanism compared to the gas phase or a nonpolar solvent. acs.orgprimescholars.com

Derivatization and Functionalization Strategies of 3 Phenoxymethyl Oxolane

Modification of the Phenoxy Moiety

The phenoxy group in 3-(phenoxymethyl)oxolane (B6165659) is amenable to a variety of electrophilic aromatic substitution (EAS) reactions. The ether oxygen atom acts as an activating group, donating electron density to the aromatic ring through resonance. This activation preferentially directs incoming electrophiles to the ortho and para positions. The steric bulk of the oxolanemethyl substituent may influence the ortho/para ratio, potentially favoring substitution at the less hindered para position.

Standard EAS reactions can be employed to introduce a range of functional groups onto the phenyl ring. These include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For instance, bromination can be carried out using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃). These halogenated derivatives serve as valuable intermediates for further transformations, such as cross-coupling reactions.

Nitration: The installation of a nitro group (-NO₂) is typically accomplished with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro-substituted compounds are key precursors for the synthesis of anilines via reduction, which can then undergo a vast array of subsequent chemical modifications.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions provide a direct method for forming carbon-carbon bonds at the aromatic ring. Acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), introduces a ketone functionality. organic-chemistry.orgmasterorganicchemistry.com This is often preferred over alkylation due to the deactivating nature of the resulting acyl group, which prevents polysubstitution. organic-chemistry.org The introduced ketone can then serve as a handle for further synthetic elaborations.

Below is a summary of potential electrophilic aromatic substitution reactions on the phenoxy moiety of this compound.

| Reaction Type | Reagents | Typical Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(oxolan-3-ylmethoxy)benzene |

| Nitration | HNO₃, H₂SO₄ | 1-(Oxolan-3-ylmethoxy)-4-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Oxolan-3-ylmethoxy)phenyl)ethan-1-one |

Functionalization at the Oxolane Ring

Direct functionalization of the saturated oxolane ring presents a greater synthetic challenge compared to the modification of the phenoxy group, primarily due to the relative inertness of the C-H bonds. However, several strategies can be envisaged for introducing substituents onto the heterocyclic portion of the molecule.

Radical Functionalization: Free-radical reactions can be initiated to abstract a hydrogen atom from the oxolane ring, followed by trapping of the resulting radical with a suitable reagent. Selectivity can be an issue, although the C-H bonds alpha to the ring oxygen (C2 and C5 positions) are generally more susceptible to radical abstraction.

C-H Activation: Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unactivated C-H bonds. acs.org While challenging, specific catalyst systems could potentially be developed to achieve regioselective introduction of functional groups at the C2, C3, or C4 positions. For instance, directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, could be a viable, albeit complex, approach.

Ring-Opening and Recyclization: A more indirect method involves the cleavage of the oxolane ring, followed by functionalization of the resulting linear intermediate and subsequent recyclization to form a substituted oxolane. This multi-step process offers greater control over the position and nature of the introduced substituent.

The table below outlines some hypothetical strategies for the functionalization of the oxolane ring.

| Strategy | Reagents/Conditions | Potential Outcome |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Bromination at C2/C5 positions |

| C-H Activation/Arylation | Pd catalyst, aryl halide, oxidant | Arylation at various positions (regioselectivity dependent on catalyst) |

| Lithiation/Electrophilic Quench | Strong base (e.g., n-BuLi), electrophile (e.g., CO₂) | Introduction of a carboxyl group, likely at C2 |

Strategies for Introducing Complex Substituents

The generation of derivatives with more complex functionalities often requires multi-step synthetic sequences that combine modifications of both the phenoxy and oxolane moieties, or by constructing the molecule from already functionalized precursors.

Sequential Modification: This approach involves carrying out a reaction on one part of the molecule, followed by further transformations on another part. For example, a Friedel-Crafts acylation on the phenoxy ring could be followed by a reduction of the resulting ketone to an alcohol. This newly formed hydroxyl group could then be used to direct a subsequent functionalization on the oxolane ring or be further elaborated itself.

Williamson Ether Synthesis with Functionalized Precursors: A highly versatile strategy involves the synthesis of the target molecule from two functionalized building blocks via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgjk-sci.comfrancis-press.com This reaction forms the ether linkage by reacting a substituted phenoxide with a functionalized 3-(halomethyl)oxolane or a related electrophile. This method allows for the independent synthesis and purification of the two components, enabling the introduction of a wide variety of substituents on either the aromatic ring or the oxolane system prior to their coupling. For instance, a phenol (B47542) bearing a complex substituent can be reacted with 3-(bromomethyl)oxolane to generate the desired complex derivative.

The following table presents examples of multi-step strategies for introducing complex substituents.

| Strategy | Synthetic Sequence | Resulting Complex Substituent |

| Sequential Modification | 1. Nitration of the phenoxy ring. 2. Reduction of the nitro group to an amine. 3. Acylation of the amine. | Acetamido group at the para-position of the phenoxy ring. |

| Williamson Ether Synthesis | 1. Synthesis of a substituted phenol (e.g., 4-cyanophenol). 2. Reaction with 3-(bromomethyl)oxolane in the presence of a base. | Cyano group at the para-position of the phenoxy ring. |

| Elaboration of an Introduced Group | 1. Friedel-Crafts acylation of the phenoxy ring. 2. Wittig reaction on the resulting ketone. | An alkene substituent at the para-position of the phenoxy ring. |

Non Biological Applications of 3 Phenoxymethyl Oxolane and Its Analogs in Materials Science

Role as Synthetic Intermediates in Complex Organic Synthesis

The tetrahydrofuran (B95107) skeleton is a fundamental component in the assembly of complex molecular architectures. nih.gov Analogs of 3-(Phenoxymethyl)oxolane (B6165659) serve as crucial intermediates in multi-step syntheses due to the stability of the ether linkage and the reactivity of the functional groups that can be incorporated onto both the oxolane and phenoxy moieties.

A key example is the use of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran as a reactant in the efficient synthesis of SGLT-2 inhibitors like Empagliflozin. chemicalbook.com The synthesis involves coupling (R)-THF-3-ol with 4-(5-bromo-2-chlorobenzyl) phenol (B47542), demonstrating how the phenoxymethyl-substituted tetrahydrofuran core is constructed and then utilized to build a more complex pharmaceutical compound. chemicalbook.com

The synthesis of substituted tetrahydrofurans can be achieved through various powerful strategies, including:

[3+2] Cycloaddition or Annulation Reactions: These methods are highly efficient for constructing the tetrahydrofuran ring, creating multiple bonds and stereocenters in a single step. nih.gov For instance, Lewis-acid mediated reactions between activated cyclopropanes and aldehydes can yield highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov

Intramolecular Cyclizations: Oxidative cyclization of γ-hydroxy alkenes is a widely used method for forming the tetrahydrofuran ring. nih.gov Similarly, intramolecular iodo-aldol cyclizations can produce complex heterocyclic structures. organic-chemistry.org

Multi-component Reactions: Complex tetrahydrofuran derivatives can be assembled by coupling multiple simple starting materials in a single pot, offering a convergent and efficient synthetic route. nih.gov

These synthetic methodologies highlight the importance of the oxolane ring as a versatile scaffold. By modifying the substituents, chemists can create a diverse library of intermediates for various applications.

| Intermediate | Synthetic Method | Precursors | Resulting Structure | Reference |

| (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | Mitsunobu Reaction | (R)-THF-3-ol, 4-(5-bromo-2-chlorobenzyl) phenol, Diisopropyl azodicarboxylate, Triphenylphosphine (B44618) | Complex SGLT-2 Inhibitor Precursor | chemicalbook.com |

| 2,3,5-Trisubstituted Tetrahydrofurans | Oxidative Cyclization | 1,4-Dienes or γ-Hydroxy Alkenes | Polysubstituted Oxolane Rings | nih.gov |

| Pentasubstituted Tetrahydrofurans | (3+2) Annulation | Quaternary Donor Site Cyclopropanes, Aldehydes | Highly Substituted Tetrahydrofurans | organic-chemistry.org |

Applications in Polymer Chemistry and Polymer Precursors

The oxolane ring of tetrahydrofuran is a key monomer in the production of various polymers through ring-opening polymerization. Analogs of this compound, particularly those containing additional functional groups, can act as specialized monomers or initiators to produce polymers with unique properties.

Cationic ring-opening polymerization is a common method for synthesizing polymers from cyclic ethers like tetrahydrofuran and its derivatives. For instance, the copolymerization of 3-azidemethyl-3-methyloxetane with tetrahydrofuran, using BF3·Et2O as a catalyst and 1,4-butanediol as an initiator, yields an energetic copolyether. researchgate.net This demonstrates how functionalized oxolane analogs can be incorporated into polymer backbones.

These polymers find use in various applications:

Energetic Binders: Copolymers containing energetic groups like azides can be used as binders in propellant formulations. researchgate.net

Polyurethane Elastomers: Ethylene Oxide-Tetrahydrofuran copolyethers with terminal functional groups (e.g., hydroxyl or alkynyl) are used as adhesives and precursors for polyurethane elastomers. google.com These systems are crucial in applications requiring good flexibility, low viscosity, and low glass transition temperatures. google.com

Block Copolymers: Tetrahydrofuran can be polymerized to form polyalkylene oxide blocks in more complex copolymer structures, such as polyoxymethylene-polyalkylene oxide block copolymers. google.com These materials are subsequently used to produce advanced polyurethane polymers. google.com

The synthesis of hyperbranched polyethers through the anionic ring-opening polymerization of oxetanes with hydroxyl groups, such as 3,3-Bis(hydroxymethyl)oxetane, further illustrates the versatility of these cyclic ether precursors in creating complex polymer architectures. researchgate.net

| Polymer Type | Monomers/Precursors | Polymerization Method | Key Features | Application Area |

| Energetic Copolyether | 3-azidemethyl-3-methyloxetane, Tetrahydrofuran | Cationic Ring-Opening | Contains energetic azide groups | Propellant Binders |

| End Alkynyl Radical Copolyether | Ethylene Oxide, Tetrahydrofuran | Anionic Polymerization | Forms polytriazole networks upon curing | Adhesives, Isocyanate-free Curing Systems |

| Polyoxymethylene-Polyalkylene Oxide Block Copolymer | Tetrahydrofuran, Formaldehyde | Multi-step polymerization | Forms distinct polymer blocks | Precursors for advanced Polyurethanes |

| Hyperbranched Polyether | 3,3-Bis(hydroxymethyl)oxetane | Anionic Ring-Opening | High density of functional end groups | Functional Materials |

Contribution to Advanced Materials Development

The incorporation of this compound analogs into materials can significantly enhance their physical and chemical properties, leading to the development of advanced materials.

One notable example is the use of (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran as an additive in permeable concrete. The addition of this specific oxolane derivative has been shown to effectively improve the physical properties of the concrete, leading to an increase in its strength. chemicalbook.com This enhancement makes the concrete suitable for projects with higher strength requirements, broadening its range of applications. chemicalbook.com

Furthermore, the polymers derived from oxolane analogs contribute to advanced materials development. The energetic copolyethers synthesized from monomers like 3-azidemethyl-3-methyloxetane and tetrahydrofuran are a class of advanced energetic materials. researchgate.net Similarly, hyperbranched polymers derived from functionalized oxetanes represent a frontier in materials science, offering a high density of functional groups that can be used for further chemical modification, creating materials for coatings, additives, or drug delivery systems. researchgate.net The development of isocyanate-free curing systems using terminal acetylene-based adhesives derived from tetrahydrofuran copolyethers is another significant contribution, addressing safety and stability issues associated with traditional polyurethane chemistry. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.